2-[2-(Diphenylmethyl)anilino]propane-1,3-diol
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Overview
Description
2-[2-(Diphenylmethyl)anilino]propane-1,3-diol is a chemical compound known for its unique structure and properties It is characterized by the presence of a diphenylmethyl group attached to an aniline moiety, which is further connected to a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Diphenylmethyl)anilino]propane-1,3-diol typically involves the reaction of diphenylmethyl chloride with aniline in the presence of a base, followed by the addition of propane-1,3-diol. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Diphenylmethyl)anilino]propane-1,3-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide); often in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-[2-(Diphenylmethyl)anilino]propane-1,3-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(Diphenylmethyl)anilino]propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethyl group plays a crucial role in binding to these targets, while the aniline and propane-1,3-diol moieties contribute to the overall stability and activity of the compound. The pathways involved often include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Diphenylmethyl)anilino]ethanol: Similar structure but with an ethanol backbone instead of propane-1,3-diol.
2-[2-(Diphenylmethyl)anilino]butane-1,4-diol: Similar structure but with a butane-1,4-diol backbone.
2-[2-(Diphenylmethyl)anilino]methane-1,2-diol: Similar structure but with a methane-1,2-diol backbone.
Uniqueness
2-[2-(Diphenylmethyl)anilino]propane-1,3-diol stands out due to its specific combination of the diphenylmethyl group with the propane-1,3-diol backbone, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .
Properties
CAS No. |
24070-19-7 |
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Molecular Formula |
C22H23NO2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-(2-benzhydrylanilino)propane-1,3-diol |
InChI |
InChI=1S/C22H23NO2/c24-15-19(16-25)23-21-14-8-7-13-20(21)22(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19,22-25H,15-16H2 |
InChI Key |
MMDQTWZAQNZHLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3NC(CO)CO |
Origin of Product |
United States |
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